molecular formula C11H20ClNO2 B6222966 tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2757961-68-3

tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No. B6222966
CAS RN: 2757961-68-3
M. Wt: 233.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (TBAS-HCl) is a synthetic compound that has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. TBAS-HCl is a chiral compound, meaning it has two non-superimposable mirror images, and is made up of a tert-butyl group, an azaspiro ring, and a carboxylate group. It is a white crystalline solid that is soluble in water and other organic solvents. TBAS-HCl has a molecular weight of 221.7 g/mol and a melting point of 116-117°C.

Scientific Research Applications

TBAS-HCl has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, TBAS-HCl can be used as a chiral ligand in catalytic asymmetric hydrogenation reactions. In biochemistry, TBAS-HCl has been used as a substrate for the enzyme dihydropyrimidine dehydrogenase (DPD). In pharmacology, TBAS-HCl has been used as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomeric compounds.

Mechanism of Action

In organic synthesis, TBAS-HCl acts as a chiral ligand in catalytic asymmetric hydrogenation reactions. In these reactions, the chiral ligand binds to the metal catalyst, such as palladium or rhodium, and facilitates the transfer of hydrogen atoms to the substrate. In biochemistry, TBAS-HCl acts as a substrate for the enzyme dihydropyrimidine dehydrogenase (DPD). DPD catalyzes the oxidation of the substrate to form a product. In pharmacology, TBAS-HCl acts as a chiral selector in high-performance liquid chromatography (HPLC). The chiral selector binds to the enantiomeric compounds and helps to separate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAS-HCl have not been studied in detail, as it is primarily used as a synthetic compound in scientific research. However, it is known that TBAS-HCl can act as a chiral ligand in catalytic asymmetric hydrogenation reactions and as a substrate for the enzyme dihydropyrimidine dehydrogenase (DPD). It is also known that TBAS-HCl can act as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomeric compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using TBAS-HCl in lab experiments is that it is a relatively easy-to-synthesize compound. Additionally, TBAS-HCl can act as a chiral ligand in catalytic asymmetric hydrogenation reactions, as a substrate for the enzyme dihydropyrimidine dehydrogenase (DPD), and as a chiral selector in high-performance liquid chromatography (HPLC). However, there are some limitations to using TBAS-HCl in lab experiments. For example, TBAS-HCl is a relatively expensive compound and is not very stable in solution. Additionally, the biochemical and physiological effects of TBAS-HCl have not been studied in detail, so its safety is not known.

Future Directions

There are several potential future directions for research involving TBAS-HCl. First, further research into the biochemical and physiological effects of TBAS-HCl could be conducted to better understand its safety and potential applications. Second, research could be conducted to develop new synthesis methods for TBAS-HCl that are more efficient and cost-effective. Third, research could be conducted to investigate the use of TBAS-HCl in other scientific research applications, such as in the synthesis of other compounds or in drug discovery. Finally, research could be conducted to investigate the use of TBAS-HCl as a chiral selector in other high-performance liquid chromatography (HPLC) applications.

Synthesis Methods

TBAS-HCl can be synthesized by a variety of methods. One such method involves the reaction of a tert-butyl bromide with an azaspiro compound in the presence of a base, such as sodium hydroxide. The resulting mixture is then treated with hydrochloric acid and heated to produce TBAS-HCl. Another method involves reacting a tert-butyl alcohol with an azaspiro compound in the presence of a strong base, such as sodium hydride. The resulting mixture is then treated with hydrochloric acid and heated to produce TBAS-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves the reaction of tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride" ] }

CAS RN

2757961-68-3

Product Name

tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Molecular Formula

C11H20ClNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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